(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with a combination of thiophene, benzothiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Chlorothiophene Group: The next step involves the introduction of the 5-chlorothiophene-2-carbonyl group. This can be done by reacting the benzothiazole intermediate with 5-chlorothiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Formation of the Imine Linkage: The imine linkage is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The chlorothiophene group can undergo nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and benzothiazole rings.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structure suggests possible applications in the treatment of diseases such as cancer and infectious diseases. Preclinical studies are conducted to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
- (Z)-ethyl 2-(2-((5-fluorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
- (Z)-ethyl 2-(2-((5-methylthiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Uniqueness
The uniqueness of (Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate lies in its specific combination of functional groups. The presence of the chlorothiophene group imparts distinct electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological phenomena.
Properties
CAS No. |
1004017-88-2 |
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Molecular Formula |
C17H15ClN2O3S2 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-3-23-15(21)9-20-11-5-4-10(2)8-13(11)25-17(20)19-16(22)12-6-7-14(18)24-12/h4-8H,3,9H2,1-2H3 |
InChI Key |
GMAGALJPNMOXBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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